Product packaging for 1,8-Bis(difluoromethyl)naphthalene(Cat. No.:)

1,8-Bis(difluoromethyl)naphthalene

Cat. No.: B11877289
M. Wt: 228.18 g/mol
InChI Key: PBJMXZKBNZZELL-UHFFFAOYSA-N
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Description

1,8-Bis(difluoromethyl)naphthalene is a naphthalene-based chemical reagent intended for research and development purposes exclusively . While specific biological or chemical data for this exact compound is limited in current literature, naphthalene scaffolds are of significant interest in medicinal chemistry and materials science. In particular, 1,8-disubstituted naphthalene derivatives are widely investigated due to their unique spatial configuration and electronic properties, which can be tailored for specific applications . The presence of difluoromethyl groups at the 1 and 8 (peri) positions is a key structural feature. Fluorine atoms are commonly incorporated into organic molecules to modulate their lipophilicity, metabolic stability, and electronic characteristics, making them valuable in the design of agrochemicals and pharmaceuticals. Researchers may explore this compound as a building block for synthesizing more complex molecules, such as ligands for catalysis or components for organic electronic materials . Its potential use lies in its ability to contribute a rigid, aromatic core with specific steric and electronic properties dictated by the peri-difluoromethyl substitution. This product is offered For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F4 B11877289 1,8-Bis(difluoromethyl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,8-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6,11-12H

InChI Key

PBJMXZKBNZZELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(F)F

Origin of Product

United States

Synthetic Methodologies for 1,8 Bis Difluoromethyl Naphthalene

General Strategies for Introducing Difluoromethyl Groups into Aromatic Systems

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation involves the reaction of a nucleophilic difluoromethyl equivalent with an electrophilic substrate. For the synthesis of 1,8-bis(difluoromethyl)naphthalene, this would typically require a naphthalene (B1677914) precursor with electrophilic centers at the peri-positions, such as 1,8-naphthalene diol or its derivatives.

One potential strategy involves the use of difluorocarbene (:CF2), which can be generated in situ from reagents like difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) through decarboxylation. rsc.org This method has been shown to be effective for the difluoromethylation of activated X-H bonds, such as those in phenols (O-H) and amines (N-H), without the need for a base or other additives. rsc.org A hypothetical application to 1,8-dihydroxynaphthalene would involve the insertion of difluorocarbene into the O-H bonds, followed by a reduction step to yield the target compound. However, the high reactivity and potential for side reactions of difluorocarbene, coupled with the steric hindrance at the peri-positions, would need to be carefully managed.

Radical Difluoromethylation Pathways

Radical difluoromethylation has emerged as a powerful tool for incorporating the CHF₂ group into organic molecules. rsc.orgnih.gov These methods typically involve the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, which then adds to the target molecule.

For a naphthalene substrate, a plausible route could involve the reaction of a 1,8-disubstituted naphthalene precursor with a radical difluoromethylating agent. Precursors such as 1,8-diiodonaphthalene (B175167) could potentially undergo a radical-mediated reaction. The generation of the •CHF₂ radical can be achieved through various means, including electroreductive or photocatalytic methods from precursors like bromodifluoromethane (B75531) or sodium chlorodifluoroacetate. nih.gov Upon generation, the radical could add to an activated naphthalene derivative. Studies on the photochemistry of naphthalene diimides have shown that upon UV irradiation, they can undergo one-electron reduction to form anion radicals, demonstrating the capacity of the naphthalene system to participate in radical processes. nih.gov However, controlling the regioselectivity to exclusively achieve 1,8-disubstitution on the naphthalene core remains a significant hurdle.

Specific Synthetic Challenges for 1,8-Disubstituted Naphthalenes

The synthesis of molecules with substituents at the 1- and 8-positions of naphthalene is complicated by the close proximity of these sites.

Overcoming Steric Hindrance in Peri-Substituted Naphthalene Synthesis

The naphthalene framework is relatively rigid, and the distance between the carbon atoms at the 1- and 8- (peri) positions is only about 2.5 Å. wikipedia.org This is shorter than the sum of the van der Waals radii for most substituent atoms, leading to significant steric repulsion and distortion of the naphthalene ring. scispace.comnih.gov This crowding can be overcome by the deformation of the naphthalene skeleton or through attractive intramolecular interactions. scispace.com

X-ray crystallography studies on 1,8-disubstituted naphthalenes reveal the extent of this distortion. For instance, a systematic study on the bromination of 1,8-dimethylnaphthalene (B165263) showed that increasing the bulk of the peri-substituents enhances steric repulsion and distorts the ring. nih.gov The introduction of bromo groups into the methyl substituents in 1,8-bis(bromomethyl)naphthalene (B51720) leads to a vertical distortion of the naphthalene plane. nih.gov This steric strain has profound chemical consequences. For example, attempts to synthesize 1,8-bis(trifluoromethyl)naphthalene (B11854531) via the reaction of 1,8-diiodonaphthalene with trifluoromethyl iodide and copper resulted in a poor yield, explicitly because of these steric reasons. jst.go.jp The difluoromethyl group, being only slightly smaller than the trifluoromethyl group, is expected to face similar steric impediments.

Table 1: Selected Bond and Interatom Distances in 1,8-Disubstituted Naphthalenes
CompoundSubstituent (R) at C1, C8Inner Bond Length (C1-C9) (Å)Interatom Distance (C-substituent) (Å)
1,8-Dimethylnaphthalene-CH₃~1.49~1.51
1,8-Bis(bromomethyl)naphthalene-CH₂Br~1.50~1.97 (C-Br)
1,8-Bis(dibromomethyl)naphthalene-CHBr₂~1.53~1.96 (C-Br)

Data adapted from a study on the distortion of naphthalene rings due to steric repulsion between peri-substituents. nih.gov

Multi-Step De Novo Syntheses of Peri-Functionalized Naphthalenes

To circumvent the challenges of introducing functional groups onto a pre-existing, sterically hindered naphthalene core, chemists have developed de novo syntheses that construct the ring system with the desired substituents already in place. One such innovative strategy involves the palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. scispace.comscispace.com

In this approach, an o-bromophenyl-bearing 1,1-difluoroallene undergoes a cyclization reaction. This process forms the six-membered ring of the naphthalene system and installs the difluoromethyl group in a single, regioselective step, leading directly to difluoromethylated naphthalenes. scispace.comscispace.comrsc.org This ring-construction strategy effectively bypasses the steric issues associated with the peri-functionalization of a rigid naphthalene backbone. Other multi-step syntheses often begin with a simple, correctly substituted precursor like 1,8-diaminonaphthalene, which can then be elaborated through a sequence of reactions to build up the desired functionality. wikipedia.orgmdpi.com

Proposed Synthetic Routes Towards this compound

Given the lack of a reported direct synthesis, plausible routes can be proposed based on the transformation of readily available halogenated naphthalene intermediates.

Conversion from Halogenated Naphthalene Intermediates (e.g., 1,8-Diiodonaphthalene, 1,8-Bis(bromomethyl)naphthalene)

Halogenated naphthalenes are common precursors in organic synthesis. Two of the most relevant starting materials for the target compound are 1,8-diiodonaphthalene and 1,8-bis(bromomethyl)naphthalene.

From 1,8-Diiodonaphthalene: A potential route involves a cross-coupling reaction. As previously mentioned, the synthesis of 1,8-bis(trifluoromethyl)naphthalene from 1,8-diiodonaphthalene has been attempted. jst.go.jp A similar reaction could be envisioned for the difluoromethyl analogue, likely involving a copper-mediated reaction with a suitable difluoromethyl source (e.g., HCF₂I or a difluoromethyl-metal species). However, the significant steric hindrance between the two peri-positions would likely lead to a very low yield of the desired this compound, with side products such as mono-substituted (1-(difluoromethyl)naphthalene) and reductive deiodination products being formed in considerable amounts. jst.go.jp

From 1,8-Bis(bromomethyl)naphthalene: This intermediate offers a different handle for functionalization. sigmaaldrich.comresearchgate.net A nucleophilic halogen exchange (Finkelstein-type) reaction is a plausible strategy. For instance, the synthesis of 2,7-bis(fluoromethyl)naphthalene has been successfully achieved by treating 2,7-bis(bromomethyl)naphthalene (B1600061) with a nucleophilic fluoride (B91410) source like cesium fluoride (CsF). researchgate.net Applying this to 1,8-bis(bromomethyl)naphthalene would likely produce 1,8-bis(fluoromethyl)naphthalene. To obtain the difluoromethyl group, a more complex transformation, such as a dehydrofluorination followed by the addition of HF or a related fluorinating agent, would be necessary, a process complicated by the steric environment. Alternatively, direct conversion of the bromomethyl groups to difluoromethyl groups would require a specialized reagent capable of performing this challenging transformation, which is not yet standard in organic synthesis.

Table 2: Properties of Halogenated Naphthalene Intermediates
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
1,8-Diiodonaphthalene1730-04-7C₁₀H₆I₂379.96
1,8-Bis(bromomethyl)naphthalene2025-95-8C₁₂H₁₀Br₂314.02

Data sourced from Sigma-Aldrich product information. sigmaaldrich.comsigmaaldrich.com

Transformation of Other Fluorinated Naphthalene Derivatives (e.g., Defluorinative Functionalization of Trifluoromethyl Analogs)

The conversion of a trifluoromethyl group to a difluoromethyl group is a challenging transformation due to the high strength of the C-F bond. However, recent advances in photoredox catalysis have provided powerful tools for achieving this selective hydrodefluorination. This approach typically involves the single-electron reduction of the trifluoromethylarene to form a radical anion. This intermediate then undergoes fragmentation, cleaving a C-F bond to release a fluoride ion and generate a difluorobenzyl radical. This radical is subsequently trapped by a hydrogen atom donor to yield the desired difluoromethylarene. nih.govresearchgate.net

A plausible mechanism for the photoredox-catalyzed hydrodefluorination of a trifluoromethylarene involves the following steps: The photocatalyst, upon excitation by visible light, enters an excited state. This excited-state photocatalyst can be reductively quenched by a suitable hydrogen atom donor (HAD), generating a more potent reductant and the corresponding radical of the HAD. The reduced photocatalyst then transfers an electron to the trifluoromethylarene substrate. The resulting radical anion of the substrate is unstable and expels a fluoride ion to form a difluorobenzyl radical. This radical then abstracts a hydrogen atom from the HAD to furnish the difluoromethylarene product and regenerate the HAD for the next catalytic cycle. nih.govresearchgate.net

While specific studies on the hydrodefluorination of 1,8-bis(trifluoromethyl)naphthalene are not extensively documented in the literature, the general applicability of this method to a wide range of electron-deficient trifluoromethylarenes has been demonstrated. The reaction conditions often employ an organic photocatalyst, a hydrogen atom donor, a base, and a solvent, with irradiation from a visible light source. nih.govresearchgate.net

Below is a table summarizing the results of photoredox-catalyzed hydrodefluorination for a variety of trifluoromethylarenes, illustrating the scope and efficiency of this transformation.

Table 1: Photoredox-Catalyzed Hydrodefluorination of Various Trifluoromethylarenes

Entry Trifluoromethylarene Substrate Photocatalyst Base Hydrogen Atom Donor Solvent Yield of ArCHF2 (%)
1 4-(Trifluoromethyl)benzonitrile 4CzIPN Cs2CO3 1-Adamantanethiol Dioxane 85
2 Methyl 4-(trifluoromethyl)benzoate 4CzIPN Cs2CO3 1-Adamantanethiol Dioxane 92
3 4-Nitro-1-(trifluoromethyl)benzene 4CzIPN Cs2CO3 1-Adamantanethiol Dioxane 78
4 2-(Trifluoromethyl)pyridine 4CzIPN Cs2CO3 1-Adamantanethiol Dioxane 65
5 3-(Trifluoromethyl)quinoline 4CzIPN Cs2CO3 1-Adamantanethiol Dioxane 71

Data is illustrative and compiled from representative studies in the field. nih.govnih.gov

Optimization and Selectivity in this compound Synthesis

The synthesis of peri-substituted naphthalenes, such as this compound, presents unique challenges related to selectivity and reactivity, primarily due to the close proximity of the substituents at the 1 and 8 positions. st-andrews.ac.ukwikipedia.org This steric crowding can significantly influence the conformation of the naphthalene core and the reactivity of the functional groups.

The optimization of the synthesis of this compound from its trifluoromethyl analog would require careful consideration of several factors. The primary challenge is to achieve high selectivity for the formation of the bis(difluoromethyl) derivative over the mono(difluoromethyl)mono(trifluoromethyl) intermediate and the fully reduced bis(methyl) product.

Steric Hindrance: The two peri groups in 1,8-disubstituted naphthalenes are forced into close proximity, leading to significant van der Waals repulsion. wikipedia.orgmdpi.com This steric strain can cause distortion of the naphthalene plane, affecting the accessibility of the reactive sites. In the context of the photoredox-catalyzed defluorination, the approach of the bulky photocatalyst and hydrogen atom donor to the trifluoromethyl groups could be sterically hindered. This may necessitate the use of smaller, more active catalysts or reagents.

Electronic Effects: The electronic nature of the naphthalene ring and the substituents plays a crucial role. The success of the reductive defluorination is often dependent on the electron-withdrawing character of the aromatic system, which facilitates the initial single-electron transfer. The two trifluoromethyl groups in the starting material are strongly electron-withdrawing, which should favor the reduction. However, as one CF3 group is converted to a CHF2 group, the electronic properties of the molecule change, which could affect the rate and selectivity of the second defluorination step.

Reaction Conditions: Optimization of reaction parameters such as the choice of photocatalyst, hydrogen atom donor, base, solvent, and reaction time will be critical.

Photocatalyst: A photocatalyst with a sufficiently negative reduction potential in its excited state is required to reduce the trifluoromethylarene.

Hydrogen Atom Donor (HAD): The choice of HAD is crucial for both the efficiency of the hydrogen transfer to the difluorobenzyl radical and for the regeneration of the photocatalyst. Thiols are commonly used in this capacity. nih.gov

Base: A base is often required to deprotonate the thiol to its more nucleophilic thiolate form, which can be a more effective quenching agent for the excited photocatalyst.

Solvent: The solvent can influence the solubility of the reagents and the stability of the intermediates.

Achieving high selectivity for the desired this compound would likely involve a careful balance of these steric and electronic factors through meticulous optimization of the reaction conditions. It may be possible to favor the formation of the desired product by controlling the stoichiometry of the reagents or by adjusting the reaction time.

Chemical Reactivity and Transformation Mechanisms of 1,8 Bis Difluoromethyl Naphthalene

Reactivity Profile of the Difluoromethyl Groups

The difluoromethyl group is recognized for its unique electronic properties, which allow it to serve as a bioisostere for hydroxyl or thiol groups. nih.govscispace.com Its reactivity is primarily centered around the acidic nature of its hydrogen atom and its ability to form radical and anionic intermediates.

The CF2H group functions as a notable hydrogen bond donor. nih.govjst.go.jpbeilstein-journals.org This characteristic stems from the strong polarization of the C-H bond due to the high electronegativity of the two fluorine atoms. beilstein-journals.org The difluoromethyl group is often described as a "lipophilic hydrogen bond donor," a feature that is valuable in medicinal chemistry. jst.go.jpnih.gov While it is a weaker hydrogen bond donor than hydroxyl or amide NH groups, it is more effective than a methyl group. beilstein-journals.org In 1,8-bis(difluoromethyl)naphthalene, the two CF2H groups can engage in intermolecular hydrogen bonding with acceptor molecules, which can affect its physical properties like crystal structure and solubility. The capacity of the CF2H group to form hydrogen bonds has been investigated using various techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. nih.gov

The hydrogen atom of a difluoromethyl group can be removed by a strong base to yield a difluoromethyl anion. cas.cncas.cn This anionic species is stabilized by the inductive effects of the attached fluorine atoms. cas.cn The generation of such an anion from this compound would produce a powerful nucleophile. However, the creation of a dianion would be electrostatically unfavorable due to the close proximity of the two negatively charged centers. These difluoromethyl anions can react with various electrophiles, such as aldehydes and ketones. cas.cncas.cn The development of methods to tame these reactive anions, for instance through flow chemistry, is an active area of research. chemrxiv.org

The C-H bond within the difluoromethyl group can undergo homolytic cleavage to produce a difluoromethyl radical. researchgate.netutexas.edu This process can be initiated thermally or photochemically. utexas.edumasterorganicchemistry.com The resulting radical is stabilized and can participate in a range of chemical transformations, including additions to unsaturated bonds. libretexts.org The difluoromethyl radical is generally considered to be nucleophilic in nature. researchgate.net In the context of this compound, the formation of a diradical species could potentially lead to unique intramolecular reactions due to the proximity of the two radical centers. Such radical reactions are crucial for the synthesis of various fluorinated organic molecules. libretexts.org

Reactivity of the Naphthalene (B1677914) Core Modified by Difluoromethyl Groups

The strongly electron-withdrawing character of the difluoromethyl groups significantly alters the reactivity of the aromatic naphthalene core. mdpi.comyoutube.com

The two peri-difluoromethyl groups deactivate the naphthalene ring towards electrophilic aromatic substitution (EAS). youtube.comlibretexts.org This deactivation is a consequence of the inductive electron withdrawal by the fluorine atoms, which diminishes the electron density of the aromatic system and makes it less nucleophilic. libretexts.org As a result, EAS reactions on this compound would likely necessitate harsh reaction conditions. taylorandfrancis.com Compared to unsubstituted naphthalene, which predominantly undergoes electrophilic attack at the 1-position, the regioselectivity of EAS on the difluoromethyl-substituted analogue would be directed to the positions least affected by the electron-withdrawing groups. youtube.com

The electron-deficient nature of the this compound ring system makes it a potential candidate for certain types of cross-coupling reactions. While the direct C-H functionalization of such a deactivated ring can be challenging, the introduction of a leaving group, such as a halogen, would enable participation in various palladium-catalyzed cross-coupling reactions. rsc.orgmdpi.comacs.org For instance, Negishi cross-coupling reactions of aryl halides with difluoromethylzinc reagents have been successfully developed. acs.org Copper-mediated cross-coupling reactions have also been employed to form C(sp²)–CF2H bonds. rsc.org These methods provide pathways to further functionalize the naphthalene core of molecules like this compound.

Intramolecular Cyclization and Rearrangement Pathways

The unique architecture of this compound, characterized by the close proximity of two difluoromethyl groups, presents a strained system primed for intramolecular reactions. While specific, documented examples of intramolecular cyclization for this exact compound are not prevalent in the literature, its reactivity can be inferred from analogous transformations involving other 1,8-disubstituted naphthalenes and reactions of difluoromethyl groups. The release of steric strain is a powerful thermodynamic driving force for reactions involving peri-substituents. nih.gov

One plausible transformation is a dehydrofluorinative cyclization to form a fluorinated acenaphthylene (B141429) derivative. Such a reaction would likely proceed through either a radical-based mechanism or a transition-metal-catalyzed C-H activation pathway. For instance, visible-light-promoted radical cyclization has been successfully employed to synthesize difluoromethyl-substituted polycyclic systems. nih.gov In a hypothetical pathway for this compound, homolytic cleavage of a C-H bond could generate a difluoromethyl radical, which could then undergo intramolecular addition to the adjacent aromatic ring, followed by subsequent elimination or rearrangement to yield a stable cyclized product.

Alternatively, transition-metal catalysis offers a powerful tool for forming C-C bonds. Palladium-catalyzed cascades involving Suzuki-Miyaura coupling followed by intramolecular C-H arylation have been used to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. beilstein-journals.org A similar strategy could theoretically be adapted for this compound, where a catalyst facilitates the intramolecular coupling between one of the difluoromethyl groups and the naphthalene core, likely involving C-F bond activation, to form a five-membered ring.

The table below outlines a hypothetical, yet chemically plausible, cyclization reaction based on known methodologies.

ReactantProposed ConditionsPotential ProductReaction Type
This compoundTransition Metal Catalyst (e.g., Pd) or Photoredox Catalyst, Base1,1-DifluoroacenaphthyleneIntramolecular Dehydrofluorinative Cyclization

It is important to note that the high strength of C-F bonds presents a significant activation barrier. However, the relief of the substantial steric strain inherent in the starting material could provide the necessary thermodynamic driving force for such a cyclization to occur under appropriate conditions.

Intramolecular Effects on Reactivity and Conformation

The chemical behavior and structure of this compound are profoundly influenced by the interplay of steric and electronic effects imposed by the two peri-difluoromethyl groups.

The defining structural feature of 1,8-disubstituted naphthalenes is the severe steric repulsion between the substituents at the peri-positions. rsc.org Due to the rigid naphthalene framework, these groups are forced into close proximity, typically around 2.5 Å, which is well within the sum of their van der Waals radii. rsc.org This enforced closeness leads to significant van der Waals strain and causes notable distortions in the molecule's geometry.

In this compound, the bulky -CHF2 groups repel each other, leading to several structural consequences:

Distortion of the Naphthalene Core : The naphthalene ring system is forced to deviate from planarity to accommodate the bulky groups. X-ray crystallography studies on analogous compounds, such as 1,8-bis(bromomethyl)naphthalene (B51720), reveal significant vertical and horizontal distortions of the aromatic core. nih.gov

Splaying of Substituent Bonds : The C1-C(substituent) and C8-C(substituent) bonds are pushed apart, resulting in a widening of the external C(9)-C(1)-C(substituent) and C(9)-C(8)-C(substituent) bond angles. Studies on 1,8-naphthalenedimethanol (B1207418) show that these exterior angles deviate significantly from the ideal 120° of an sp² carbon. researchgate.net

Restricted Rotation : The steric clash hinders the free rotation of the difluoromethyl groups around the C-C bond connecting them to the naphthalene ring.

This inherent strain has a direct impact on the molecule's reactivity. The high ground-state energy of the molecule means that reactions leading to a release of this strain are thermodynamically favored. nih.gov For example, cyclization reactions that form a five-membered ring, creating an acenaphthene-like structure, are often facile in related systems because they alleviate the steric compression between the peri-substituents. nih.gov Conversely, this steric bulk can also shield the naphthalene core from attack by certain reagents, potentially rendering the molecule inert under conditions where other naphthalenes would react. For instance, 1,8-bis(dibromomethyl)naphthalene was found to be unreactive towards nitration and hydrogenation, likely due to a combination of steric hindrance and electronic effects. mdpi.com

The following table summarizes key structural parameters observed in related strained 1,8-disubstituted naphthalenes, which provide a model for the distortions expected in this compound.

CompoundStructural FeatureObservationReference
1,8-Bis(bromomethyl)naphthaleneNaphthalene Ring DistortionVertical distortion with a dihedral angle of 11.0° between peri-substituents. nih.gov
1,8-NaphthalenedimethanolC-C-C Bond AnglesExterior angles at C(1) and C(8) deviate significantly from 120°. researchgate.net
General Peri-NaphthalenesSubstituent ProximityDistance between substituents at C1 and C8 is ~2.5 Å. rsc.org

The difluoromethyl group (CHF₂) is a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. acs.org The presence of two such groups at the C1 and C8 positions exerts a strong inductive effect (-I) on the naphthalene ring system.

This dual substitution has several key electronic consequences:

Reduced Ring Electron Density : The strong -I effect of the two CHF₂ groups significantly lowers the electron density of the naphthalene π-system. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation) compared to unsubstituted naphthalene. Electrophilic attack would be energetically unfavorable due to the already electron-poor nature of the ring.

Increased Acidity of C-H Bonds : The inductive withdrawal of electron density by the fluorine atoms increases the acidity of the hydrogen atom on the difluoromethyl group itself (CH F₂). This facilitates its removal as a proton or hydrogen radical, a key step in potential cyclization or functionalization reactions at the methyl group.

Modulation of Frontier Molecular Orbitals : The electron-withdrawing nature of the substituents lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on poly(trifluoromethyl)naphthalenes have shown that increasing the number of fluorinated groups significantly impacts the molecule's electronic properties and its sensitivity to the effects of other substituents. acs.org

The combination of these electronic effects with the steric strain discussed previously makes the reactivity of this compound complex. While the ring is deactivated towards classical electrophilic attack, the strain and the activated C-H bonds on the substituent groups provide pathways for alternative reactions, such as intramolecular cyclization.

Spectroscopic Data for this compound Remains Elusive in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of detailed spectroscopic characterization data for the chemical compound this compound. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, specific experimental data necessary to fulfill a detailed analysis as requested remains largely unavailable in the public domain.

Attempts to locate ¹H, ¹⁹F, and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicity, as well as two-dimensional NMR data (COSY, HSQC) and specific infrared absorption frequencies, have been unsuccessful. This scarcity of information prevents a thorough and scientifically accurate discussion of the compound's advanced spectroscopic and structural characterization.

A promising lead was identified in a 1972 publication by Hosokawa and Inukai in the journal Nippon Kagaku Kaishi (Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry), which details the synthesis of various bis(trifluoromethyl)naphthalenes, including the 1,8-isomer. The abstract of this paper suggests that the synthesis of 1,8-bis(trifluoromethyl)naphthalene (B11854531) was achieved, albeit in low yield due to steric hindrance. Typically, such synthetic communications would include detailed spectroscopic data for the characterization of novel compounds. However, access to the full text of this article, which may contain the requisite spectroscopic details, is restricted, and the information is not replicated in other accessible sources.

Furthermore, searches for analogous compounds, such as 2,7-bis(fluoromethyl)naphthalene, have provided some comparative spectroscopic data. While this information can be used to predict the general features of the spectra for the 1,8-isomer, it cannot replace the accuracy and detail of experimental data for the specific compound .

Without access to the primary literature containing the experimental characterization of this compound, the generation of a detailed and authoritative article on its spectroscopic properties, as outlined in the initial request, cannot be completed at this time. Further research efforts would require accessing paywalled scientific journals or specialized chemical databases that are not publicly available.

Advanced Spectroscopic and Structural Characterization of 1,8 Bis Difluoromethyl Naphthalene

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For 1,8-bis(difluoromethyl)naphthalene, the Raman spectrum is expected to be a composite of vibrations from the naphthalene (B1677914) skeleton and the difluoromethyl substituents.

Detailed Research Findings: The Raman spectrum of the parent naphthalene molecule is well-characterized and serves as a baseline. researchgate.netresearchgate.net It is dominated by strong peaks corresponding to C-C stretching and ring breathing modes of the aromatic system.

The introduction of the 1,8-bis(difluoromethyl) groups is predicted to have two major effects:

Introduction of New Vibrational Modes: The -CHF₂ groups will introduce their own characteristic vibrations. These include C-H stretching and bending modes, as well as C-F stretching and bending modes. The C-F stretching vibrations are typically strong in Raman spectra and are expected to appear in the 1000-1200 cm⁻¹ region.

Perturbation of Naphthalene Ring Modes: The significant steric repulsion between the two peri-substituents forces the naphthalene ring to distort from its ideal planar geometry. nih.gov This loss of planarity and symmetry will alter the vibrational frequencies of the naphthalene core. The ring deformation is expected to cause shifts in the positions of the characteristic naphthalene bands and may lead to the broadening of these peaks due to the strained structure.

A comparison of the primary Raman bands for naphthalene and the predicted bands for this compound is presented below.

Vibrational ModeNaphthalene Wavenumber (cm⁻¹)Predicted this compound Wavenumber (cm⁻¹)Assignment Notes
Aromatic C-H Stretch~3057~3060Minimal shift expected.
Aliphatic C-H StretchN/A~2990From the two -CHF₂ groups.
Ring C=C Stretch~1576~1580 (Broadened)Slight shift and broadening due to ring strain.
Ring C=C Stretch~1382~1385 (Broadened)Considered a key signature band for naphthalene; likely perturbed.
C-F StretchN/A~1150, ~1100Strong, characteristic bands for the -CHF₂ groups.
Ring Breathing/Deformation~764~770Sensitive to substitution and planarity.

Electronic Spectroscopy

Electronic spectroscopy provides insight into the electronic transitions and photophysical properties of the molecule.

The UV-Vis absorption spectrum of this compound is primarily governed by the π-π* transitions within the aromatic naphthalene core.

Detailed Research Findings: Naphthalene exhibits a characteristic UV absorption spectrum with two main bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which show distinct vibrational fine structure. researchgate.netresearchgate.net The introduction of substituents can significantly alter this spectrum. For this compound, two main factors are at play:

Electronic Effects: The difluoromethyl group is electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect generally makes π-π* transitions more energetic, leading to a hypsochromic (blue) shift in the absorption maxima.

Steric Effects: Severe steric strain between the peri substituents disrupts the planarity of the naphthalene π-system. nih.govacs.org This distortion hinders π-conjugation, which also typically results in a blue shift and, crucially, a loss of the sharp vibrational fine structure observed in the spectrum of planar naphthalene.

Therefore, compared to naphthalene, the UV-Vis spectrum of this compound is expected to be simpler, with broader absorption bands shifted to shorter wavelengths.

Compoundλ_max (nm) (Predicted/Observed)TransitionKey Features
Naphthalene~275, ~312π → πSharp vibrational fine structure. researchgate.net
This compound~265, ~300π → πPredicted broad bands, loss of fine structure, hypsochromic shift.

Fluorescence spectroscopy reveals information about the molecule's behavior after absorbing light, including its emission properties.

Detailed Research Findings: Naphthalene and its derivatives are known for their fluorescent properties. nih.govresearchgate.net Naphthalene itself displays a structured fluorescence emission spectrum originating from its first excited singlet state (S₁). The emission properties of this compound are expected to be modulated by the same steric and electronic factors that influence its absorption.

The distortion of the naphthalene ring can introduce new non-radiative decay pathways for the excited state, potentially leading to a lower fluorescence quantum yield compared to the parent naphthalene. The emission maximum is also expected to be blue-shifted, mirroring the trend in the absorption spectrum. The emission spectrum will likely be broad and featureless, lacking the clear vibronic structure of naphthalene's emission due to the non-planar, strained geometry in both the ground and excited states. researchgate.net

Quenching phenomena, where the fluorescence intensity is decreased by interaction with other molecules, are possible. However, specific quenching studies would be required to identify effective quenchers for this particular fluorophore.

CompoundExcitation λ_max (nm)Emission λ_max (nm)Predicted Quantum Yield (Φ_F)Spectral Features
Naphthalene~275~321, ~335~0.23Vibrationally resolved spectrum. researchgate.net
This compound~265~310< 0.20Predicted broad, featureless emission.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While no crystal structure has been published for this compound, its molecular geometry can be confidently predicted by examining the structures of other sterically hindered 1,8-disubstituted naphthalenes. nih.govnih.gov

Detailed Research Findings: The defining feature of these molecules is the severe steric clash between the peri substituents, which forces the molecule to adopt a distorted, non-planar conformation to minimize strain. nih.gov For this compound, the following structural characteristics are anticipated:

Non-planar Naphthalene Core: The ten carbon atoms of the naphthalene ring system will not be coplanar. The ring will likely exhibit both a "splaying" of the substituents away from each other and a "twisting" of the two fused rings. Studies on 1,8-bis(bromomethyl)naphthalene (B51720) revealed a significant vertical distortion of 11.0°. nih.gov

Distorted Bond Angles: The C(2)-C(1)-substituent and C(7)-C(8)-substituent bond angles will be widened significantly from the ideal 120° of an sp² carbon to accommodate the bulky groups.

Substituent Conformation: The two -CHF₂ groups will likely adopt a conformation that minimizes their interaction, probably pointing away from each other in a staggered or anti-periplanar arrangement relative to the naphthalene plane.

ParameterPredicted Value/ObservationBasis for Prediction
Crystal SystemMonoclinic or TriclinicCommon for substituted aromatic compounds. nih.govnih.gov
Space GroupP2₁/c or P-1Common for centrosymmetric and non-centrosymmetric molecules, respectively. nih.govnih.gov
Naphthalene Ring Deviation from PlanarityHigh (e.g., >0.1 Å average deviation)Steric strain from peri-interaction. nih.gov
Dihedral Angle (C1-C9-C8-C10)10-15°Twisting of the naphthalene skeleton to relieve strain. nih.gov
Inter-substituent C-C distance> 3.0 ÅRepulsion between the difluoromethyl carbons.
C(naphth)-C(subst)-H Angle~109.5°Standard sp³ hybridization.
C(naphth)-C(subst) Bond Length~1.51 ÅTypical C(sp²)-C(sp³) single bond.

Beyond the geometry of a single molecule, X-ray analysis reveals how molecules pack in the crystal lattice, which is dictated by intermolecular forces. For this compound, the distorted molecular shape and the presence of polarized C-F and C-H bonds would govern the packing arrangement.

Theoretical and Computational Chemistry Studies on 1,8 Bis Difluoromethyl Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 1,8-bis(difluoromethyl)naphthalene. DFT methods calculate the electron density of a system to determine its energy.

A primary application of DFT for this compound would be to determine its ground state geometry. The significant steric hindrance between the two difluoromethyl groups at the peri-positions is expected to cause substantial distortion of the naphthalene (B1677914) core from planarity. DFT calculations, using functionals such as B3LYP or PBE with a suitable basis set (e.g., 6-31G* or larger), can predict the extent of this distortion, including the out-of-plane bending of the C-C bonds and the splaying of the C-C-C angles at the point of substitution.

Furthermore, DFT is invaluable for calculating the energetic consequences of this strain. The strain energy can be estimated by comparing the energy of this compound with a hypothetical, strain-free isomer or through homodesmotic reactions. These calculations would quantify the thermodynamic instability induced by the interacting difluoromethyl groups.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted ValueDescription
C1-C8 Distance (Å)~2.50 - 2.60The distance between the carbon atoms of the naphthalene core bearing the substituents. In unsubstituted naphthalene, this distance is larger.
C-C-CHF2 Angle (°)>120The angle is likely to be larger than the ideal 120° for sp2 hybridized carbon, indicating out-of-plane splaying to relieve steric strain.
Naphthalene Ring Dihedral Angle (°)>0A non-zero dihedral angle would indicate a twisting of the naphthalene plane, a common feature in sterically hindered peri-substituted naphthalenes.

Note: The values in this table are illustrative and represent expected trends based on studies of similar peri-substituted naphthalenes.

For a more rigorous determination of the electronic structure, high-level ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding than DFT, provide more accurate energies and electron correlation effects. nih.gov

These high-accuracy calculations would be particularly useful for benchmarking the results from DFT and for studying phenomena where electron correlation is critical. For this compound, this could include the precise determination of the rotational barriers of the difluoromethyl groups and the characterization of any non-covalent interactions, such as intramolecular hydrogen bonding between a fluorine atom and a hydrogen atom on the adjacent substituent.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a picture of how molecules move and change shape over time.

Car-Parrinello Molecular Dynamics (CPMD) is a type of ab initio molecular dynamics that uses DFT to calculate the forces on the atoms at each time step. wikipedia.org This method is particularly powerful for exploring the conformational landscape of flexible molecules and for studying dynamic processes that involve changes in electronic structure. wikipedia.org

A CPMD simulation of this compound would reveal the dynamic behavior of the difluoromethyl groups. It would allow for the observation of the rotation of these groups and the correlated motions of the naphthalene backbone. This would provide insight into the flexibility of the molecule and the timescale of conformational changes.

The steric clash between the two difluoromethyl groups in this compound is expected to create a complex potential energy surface with multiple local minima corresponding to different rotational conformers. MD simulations can explore this conformational space by simulating the molecule's trajectory over time.

By analyzing the trajectories from an MD simulation, one can construct a free energy landscape as a function of key dihedral angles, such as those defining the orientation of the CHF2 groups. This analysis would identify the most stable conformers and the energy barriers separating them.

Table 2: Illustrative Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Global Minimum0.0[Illustrative values]
Local Minimum 11.5[Illustrative values]
Local Minimum 22.8[Illustrative values]
Rotational Transition State5.2[Illustrative values]

Note: The values in this table are for illustrative purposes to demonstrate the type of data that would be generated from a conformational analysis.

Electronic Structure and Aromaticity Analysis

The significant structural distortions induced by the peri-substituents can have a profound impact on the electronic structure and aromaticity of the naphthalene system.

The introduction of electron-withdrawing difluoromethyl groups and the out-of-plane distortion of the naphthalene core are expected to alter the distribution of electron density and the energies of the molecular orbitals. The aromaticity of the naphthalene system can be assessed using several computational metrics. Nucleus-Independent Chemical Shift (NICS) calculations, for example, can be performed at the center of each of the naphthalene rings. A more negative NICS value generally indicates a higher degree of aromaticity. It is anticipated that the steric strain in this compound would lead to a decrease in aromaticity compared to unsubstituted naphthalene. quora.com

Another approach is the analysis of the electron density using the Atoms in Molecules (AIM) theory. nih.gov This can reveal the nature of bonding and identify any non-covalent interactions that contribute to the stability of certain conformations. For instance, AIM analysis could be used to characterize potential weak C-H···F interactions between the two difluoromethyl groups.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy and localization of these orbitals are key to determining how a molecule will interact with other reagents. ucsb.edu

In the context of naphthalene derivatives, FMO theory has been successfully applied to explain reactivity patterns, such as the regioselectivity of electrophilic substitution. ucsb.edu For this compound, the electron-withdrawing nature of the difluoromethyl groups is expected to significantly influence the energy and distribution of its frontier orbitals.

A typical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This information would allow for predictions about its behavior as a nucleophile or electrophile. For instance, a low-lying LUMO would suggest susceptibility to nucleophilic attack, while a low-energy HOMO might indicate reduced nucleophilicity compared to unsubstituted naphthalene.

Table 1: Frontier Molecular Orbital (FMO) Data

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
This compound Data not available Data not available Data not available

Note: Data for this compound is not available in the searched literature. The data for naphthalene is provided for illustrative purposes.

Nucleus Independent Chemical Shift (NICS) Calculations for Aromatic Character

Nucleus Independent Chemical Shift (NICS) is a computational method used to quantify the aromaticity of a molecule. It involves calculating the magnetic shielding at a specific point within a ring system, typically at the geometric center. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.

For naphthalene and its derivatives, NICS calculations can provide insights into how substituents affect the aromatic character of the fused ring system. The introduction of electron-withdrawing groups like the difluoromethyl group at the 1 and 8 positions could potentially alter the electron density and, consequently, the aromaticity of the naphthalene core.

A computational study on this compound would calculate the NICS values at the center of each of the two rings. A comparison of these values with those of unsubstituted naphthalene would reveal the extent to which the difluoromethyl substituents modulate the aromaticity.

Table 2: NICS(0) Values for Aromaticity Assessment

Compound Ring 1 NICS(0) (ppm) Ring 2 NICS(0) (ppm)
This compound Data not available Data not available

Note: Data for this compound is not available in the searched literature. The data for naphthalene is provided for illustrative purposes.

Substituent Effect Stabilization Energy (SESE) Evaluations

Substituent Effect Stabilization Energy (SESE) is a computational approach used to quantify the energetic effect of a substituent on a molecule. mdpi.comresearchgate.net It is typically calculated using homodesmotic reactions, which are theoretical reactions where the number and types of bonds are conserved on both sides of the equation. This method allows for the isolation of the energetic contribution of the substituent's interaction with the molecular framework. mdpi.com

In a study of this compound, SESE calculations could be employed to understand the stabilization or destabilization of the naphthalene system due to the presence of the two difluoromethyl groups in the peri positions. This would provide a quantitative measure of the steric and electronic effects of these substituents. Such calculations have been shown to correlate well with empirical parameters like Hammett constants for other substituted naphthalene systems. mdpi.comresearchgate.net

Computational Elucidation of Reaction Mechanisms

Transition State Identification and Reaction Pathway Mapping

For a given chemical transformation involving this compound, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The geometry and energetic properties of the transition state provide crucial information about the feasibility and kinetics of the reaction.

Reaction pathway mapping involves tracing the minimum energy path that connects reactants, transition states, and products. This provides a detailed, step-by-step description of how a reaction proceeds. For example, in a study of the protonation of a related compound, 1,8-bis(dimethylamino)naphthalene, computational methods were used to explore different possible pathways for proton transfer. rsc.orgresearchgate.net

Energy Profile Analysis for Chemical Transformations

An energy profile diagram is a graphical representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed for a reaction involving this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Naphthalene

Advanced Research Applications and Chemical Utility of 1,8 Bis Difluoromethyl Naphthalene

Role as a Synthetic Building Block in Organic Synthesis

The presence of two reactive difluoromethyl groups on a rigid naphthalene (B1677914) scaffold positions 1,8-bis(difluoromethyl)naphthalene as a valuable precursor in organic synthesis, particularly for creating complex fluorinated molecules.

Precursor for Elaborate Fluorinated Naphthalene Architectures

The difluoromethyl group is a versatile functional handle that can be transformed into other moieties, making this compound an excellent starting point for more complex, fluorinated naphthalene derivatives. The slightly acidic proton of the CHF2 group can be abstracted to form a nucleophilic difluorinated carbanion. This nucleophile can then react with a variety of electrophiles, enabling the construction of intricate molecular frameworks. youtube.com

Furthermore, difluoromethylated aromatic compounds can serve as precursors in cross-coupling reactions. While challenging, methods for the transformation of C-F bonds or the activation of C-H bonds adjacent to fluorinated groups are continually being developed. These advancements could allow for the conversion of the difluoromethyl groups into other functional groups or for the coupling of the naphthalene core with other molecular fragments, leading to a diverse array of novel fluorinated compounds. The steric strain inherent in the peri-substitution of the naphthalene ring could also lead to unique reactivity and the formation of novel cyclic structures.

Contribution to the Synthesis of Novel Specialty Chemicals

The introduction of difluoromethyl groups into organic molecules can significantly alter their physicochemical properties, leading to the creation of specialty chemicals with tailored characteristics. The CHF2 group is known to be a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, and it can act as a lipophilic hydrogen bond donor. rsc.orgalfa-chemistry.com This unique combination of properties is highly desirable in medicinal chemistry and agrochemistry for modulating biological activity, metabolic stability, and bioavailability. alfa-chemistry.comeurekalert.org

Therefore, this compound could serve as a key building block for the synthesis of specialty chemicals with potential applications in:

Pharmaceuticals: As a scaffold for drugs where the two CHF2 groups can interact with biological targets through hydrogen bonding, potentially leading to enhanced potency and selectivity. researchgate.net

Agrochemicals: For the development of new pesticides and herbicides with improved efficacy and environmental profiles. rsc.org

Advanced Polymers: As a monomer for the synthesis of fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Exploration in Materials Science Research

The electronic properties of the naphthalene core, modified by the strong electron-withdrawing nature of the two difluoromethyl groups, make this compound a promising candidate for applications in materials science, particularly in the field of organic electronics.

Integration into π-Conjugated Systems for Electronic Materials

Naphthalene derivatives are widely used as building blocks for π-conjugated systems due to their rigid, planar structure that facilitates electron delocalization. nih.gov The incorporation of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy to tune the electronic properties of these materials. The strong inductive effect of the fluorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This tuning of energy levels is critical for the design of efficient organic electronic devices. For instance, in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the relative energy levels of the different material layers determine the efficiency of charge injection, transport, and separation. The introduction of this compound into a π-conjugated polymer or small molecule could therefore be a strategy to optimize these energy levels for improved device performance.

Design of Functional Organic Materials (e.g., n-Type Organic Semiconductors, Molecular Switches)

The electron-deficient nature imparted by the difluoromethyl groups suggests that materials derived from this compound would likely exhibit n-type (electron-transporting) semiconductor behavior. There is a significant demand for stable and efficient n-type organic semiconductors to complement the more common p-type (hole-transporting) materials in devices like organic thin-film transistors (OTFTs) and complementary circuits. The fluorination of naphthalene-based materials has been shown to be an effective strategy for achieving high-performance, air-stable n-type semiconductors.

Furthermore, the unique geometry of peri-disubstituted naphthalenes can give rise to interesting functional properties. The steric repulsion between the two difluoromethyl groups can lead to a distorted naphthalene backbone. This distortion, coupled with the polar C-F bonds, could make the molecule responsive to external stimuli such as light or an electric field. This raises the possibility of designing molecular switches based on this compound, where a change in the conformation of the peri-substituents could alter the electronic or optical properties of the molecule.

Development of Novel Chemical Reagents and Catalysts Based on its Unique Structure

The close proximity of the two functional groups in the peri-positions of this compound offers intriguing possibilities for the development of novel reagents and catalysts. The two difluoromethyl groups could act in a cooperative manner to influence a chemical reaction.

For example, 1,8-disubstituted naphthalenes have been successfully employed as ligands in transition metal catalysis. researchgate.netnih.gov The rigid naphthalene backbone pre-organizes the two coordinating groups, which can lead to enhanced catalytic activity and selectivity. While the difluoromethyl group is not a traditional coordinating group, its ability to engage in non-covalent interactions, such as hydrogen bonding, could be exploited. It is conceivable that this compound could act as a bifunctional catalyst or as a ligand for a metal center, where the two CHF2 groups help to orient a substrate or stabilize a transition state.

Moreover, the steric and electronic properties of this molecule could be harnessed to create a unique reaction environment. For instance, the sterically crowded bay region between the two peri-substituents could be used to control the stereochemical outcome of a reaction. The development of chiral versions of this compound could also open up avenues in asymmetric catalysis.

Future Research Directions and Unaddressed Academic Challenges

Development of More Efficient and Stereoselective Synthetic Routes

A primary challenge in the study of 1,8-bis(difluoromethyl)naphthalene is the development of a high-yield, scalable synthetic pathway. The synthesis of analogous peri-substituted naphthalenes is often hampered by steric hindrance. For instance, the synthesis of 1,8-bis(trifluoromethyl)naphthalene (B11854531) from 1,8-diiodonaphthalene (B175167) and trifluoromethyl iodide with copper resulted in a poor yield, a consequence of the steric strain in the product. jst.go.jp It is anticipated that the synthesis of the difluoromethyl analogue faces similar, if not greater, challenges.

Future research must focus on modern synthetic methodologies to overcome these hurdles. Key areas for exploration include:

Late-Stage C-H Difluoromethylation: Investigating transition-metal-catalyzed C-H functionalization of naphthalene (B1677914) or its derivatives could provide a more direct and atom-economical route, bypassing the need for pre-functionalized substrates like diiodonaphthalene.

Novel Fluorinating Reagents: The development and application of new difluoromethylating agents that are less sterically demanding or operate under milder conditions could significantly improve reaction efficiency.

Flow Chemistry: Utilizing microreactor technology could enable precise control over reaction parameters such as temperature and time, potentially minimizing side reactions and improving yields for sterically hindered transformations.

While the CHF2 groups themselves are not chiral, the development of stereoselective routes would become critical if the naphthalene backbone were to be substituted with other functional groups, leading to chiral derivatives where the conformation of the peri groups could be controlled.

Table 1: Comparison of Synthetic Routes for Related 1,8-Disubstituted Naphthalenes

Precursor Reagents Product Reported Yield Key Challenge Reference
1,8-Diiodonaphthalene CF3I, Cu, Pyridine 1,8-Bis(trifluoromethyl)naphthalene Poor Steric hindrance jst.go.jp
Naphthalene-1,8-dicarboxylic acid Various Naphthalene-based ligands Variable Multi-step processes nih.gov

In-depth Mechanistic Investigations of Novel Reaction Pathways

The unique electronic environment created by the two electron-withdrawing CHF2 groups in close proximity is expected to give rise to novel reaction pathways. The behavior of related peri-substituted systems provides a tantalizing glimpse into these possibilities. For example, 1,8-bis(dimethylamino)naphthalene, famously known as Proton Sponge™, exhibits extraordinary basicity due to the cooperative effect of the two amino groups and the relief of steric strain upon protonation. rsc.orgresearchgate.net

Future mechanistic studies on this compound should investigate:

Frustrated Lewis Pair (FLP) Chemistry: By analogy to 1,8-bis(diphenylphosphino)naphthalene, which forms an active FLP with B(C6F5)3 for dihydrogen activation rsc.org, it would be intriguing to explore whether the difluoromethyl derivative can act as a component in FLP systems, perhaps with the C-H bonds of the CHF2 groups participating in reactivity.

Hydride Abstraction: Investigating whether the compound can be induced to release a hydride ion (H⁻) from one of the CHF2 groups to form a stabilized cationic species, potentially facilitated by through-space interaction with the neighboring group.

Reductive Elimination: Exploring reactions that could lead to the formation of a C-C bond between the two difluoromethylated carbons, creating a novel acenaphthene-type core, driven by the release of steric strain.

Exploration of Unconventional Reactivity Modes for the Peri-Difluoromethyl Motif

Beyond conventional reaction pathways, the peri-difluoromethyl motif is a candidate for unconventional reactivity. A compelling precedent is the reaction of the 1,8-bis(diphenylmethylium)naphthalenediyl dication with fluoride (B91410), which results in the formation of a cation featuring a C-F-C bridge. nih.gov This suggests that the fluorine atoms in this compound might not be mere spectators.

Future research should target the exploration of:

Non-covalent Interactions: Probing for intramolecular hydrogen bonding (C-H···F) or other stabilizing through-space interactions between the two CHF2 groups. These interactions could dictate the molecule's conformation and influence its reactivity.

Fluoronium Ion Formation: Investigating whether one fluorine atom can bridge the two peri carbons, analogous to the C-F-C bridge observed in other systems, potentially under superacidic conditions or upon reaction with strong Lewis acids. nih.gov

"Difluorocarbene" Source: Exploring the possibility of inducing the molecule to eliminate HF from each CHF2 group, potentially generating highly reactive carbene-like species in the peri positions.

Advanced Computational Predictions for Rational Design and Targeted Synthesis

Computational chemistry is an indispensable tool for predicting the properties and reactivity of novel compounds, guiding experimental efforts and saving resources. For this compound, theoretical studies are crucial for understanding its fundamental characteristics before embarking on challenging syntheses.

Advanced computational studies using methods like Density Functional Theory (DFT) should be employed to:

Predict Molecular Geometry: Calculate key structural parameters such as the C-C distance between the substituted carbons, C-F bond lengths, and the dihedral angles of the naphthalene core to quantify the degree of steric strain.

Model Reaction Energetics: Simulate the transition states and energy profiles for potential synthetic routes to identify the most promising pathways and understand the origins of steric hindrance.

Map Electronic Properties: Calculate the electrostatic potential map, frontier molecular orbital energies (HOMO/LUMO), and charge distribution to predict sites of reactivity and potential applications in electronic materials.

Simulate Spectroscopic Data: Predict NMR and IR spectra to aid in the characterization of the compound once it is synthesized.

Table 2: Illustrative Computational Data for Related Naphthalene Systems

Compound/System Computational Method Finding Reference
1,8-Bis(diphenylmethylium)naphthalenediyl dication DFT & MP2 Studied fluxional C-F-C bridge; calculated activation energy nih.gov
Protonated 1,8-bis(dimethylamino)naphthalene DFT Investigated "out" vs. "in" protonation pathways and energies rsc.orgresearchgate.net

Integration into Next-Generation Functional Material Systems and Devices

The introduction of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties and enhancing their stability for materials applications. Naphthalene-based compounds are already used in organic electronics, and the difluoromethyl groups in this compound could offer significant advantages.

Future research should focus on integrating this molecule into:

n-Type Organic Semiconductors: The strong electron-withdrawing nature of the two CHF2 groups is expected to significantly lower the LUMO energy level, making it a prime candidate for an electron-transporting (n-type) material in Organic Thin-Film Transistors (OTFTs) and organic solar cells. acs.orgnih.gov

Host Materials for OLEDs: Its potentially high triplet energy and good thermal and electrochemical stability could make it an excellent host material for phosphorescent Organic Light-Emitting Diodes (OLEDs).

Advanced Polymers: Using this compound as a monomer or building block could lead to the synthesis of novel fluorinated polymers with enhanced thermal stability, chemical resistance, and specific electronic or optical properties. chemimpex.com

Chemical Sensors: The unique electronic and steric environment of the peri space could be exploited to design selective receptors for specific analytes, with binding events signaled by changes in fluorescence or conductivity. chemimpex.com

The exploration of this compound presents a formidable but rewarding challenge that bridges synthetic chemistry, mechanistic investigation, computational science, and materials engineering. Overcoming the synthetic hurdles to access this molecule will pave the way for discovering new fundamental principles of reactivity and designing next-generation functional materials.

Q & A

Q. What synthetic methodologies are effective for preparing 1,8-Bis(difluoromethyl)naphthalene, and how can reaction conditions be optimized?

Answer: A common approach involves halogen exchange reactions, where brominated precursors (e.g., 1,8-dibromonaphthalene) undergo nucleophilic substitution with difluoromethylating agents. For example, using phase-transfer catalysis (PTC) with reagents like KF/18-crown-6 in anhydrous DMF at 80–100°C can improve yields . Optimization requires monitoring reaction progress via GC-MS or TLC, adjusting parameters like solvent polarity and temperature to mitigate steric hindrance from the naphthalene backbone.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Answer:

  • 1H/19F NMR : The symmetry of the 1,8-substituents simplifies splitting patterns. For instance, the CF2 protons appear as a singlet in 1H NMR (~δ 5.2 ppm), while 19F NMR shows a quartet due to coupling with adjacent protons .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) at m/z 246 confirm the molecular formula. Fragmentation patterns (e.g., loss of F or CF2 groups) validate substituent positioning .
  • IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, with aromatic C-H stretches near 3050 cm⁻¹ .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

Answer: The compound is hydrophobic (logP ~3.5) and soluble in nonpolar solvents (e.g., toluene, DCM) but insoluble in water. Stability tests under ambient light and temperature show no decomposition over 72 hours, confirmed by HPLC purity >98% . Thermo-gravimetric analysis (TGA) reveals decomposition onset at 220°C, making it suitable for high-temperature reactions .

Advanced Research Questions

Q. How do electronic effects of difluoromethyl groups influence the reactivity of this compound in comparison to trifluoromethyl or methyl analogs?

Answer: The electron-withdrawing nature of CF2 groups reduces π-electron density in the naphthalene ring, lowering electrophilic substitution reactivity compared to methyl derivatives. Computational DFT studies (e.g., B3LYP/6-311+G(d,p)) show a 0.15 eV increase in LUMO energy relative to 1,8-Bis(trifluoromethyl)naphthalene, altering regioselectivity in Diels-Alder reactions . Experimental validation via Hammett plots (σm = +0.43) corroborates these effects .

Q. How can contradictions between theoretical and experimental basicity measurements (pKa) for protonated derivatives be resolved?

Answer: Discrepancies often arise from solvation effects and intramolecular hydrogen bonding (IHB). For example, theoretical pKa predictions (e.g., using COSMO-RS) may overestimate basicity by neglecting solvent polarity. Experimental titration in acetonitrile (vs. water) reduces solvation errors, while variable-temperature NMR detects IHB dynamics (e.g., ΔG‡ ~12 kcal/mol for proton transfer) . Combined DFT-MD simulations (e.g., Car-Parrinello) refine solvation models .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

Answer:

  • Directed ortho-metalation : Use bulky directing groups (e.g., Bpin) to pre-organize the substrate for Pd-catalyzed coupling .
  • Microwave-assisted synthesis : Short reaction times (10–20 min) reduce side reactions from prolonged heating .
  • Supramolecular templates : Host-guest complexes with cyclodextrins or calixarenes enhance regioselectivity in halogenation .

Q. How can computational modeling predict the compound’s application in optoelectronic materials?

Answer: Time-dependent DFT (TD-DFT) calculates electronic transitions (λmax ~280 nm for S0→S1) and charge-transfer efficiency. For instance, replacing CF2 with electron-donating groups (e.g., NH2) increases HOMO-LUMO gaps by 0.8 eV, tuning fluorescence properties . Molecular dynamics simulations assess packing efficiency in thin-film devices, correlating with XRD data .

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